3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1h-indole

Description

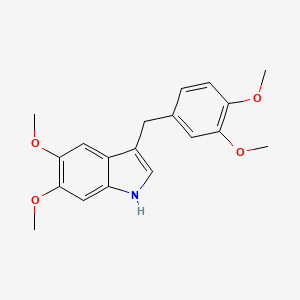

Chemical Structure and Properties 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole (CAS: 6286-59-5) is a substituted indole derivative characterized by a benzyl group at the 3-position of the indole core, substituted with two methoxy groups (3,4-dimethoxybenzyl). Additionally, the indole ring itself is substituted with methoxy groups at the 5- and 6-positions. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.36 g/mol . Key physicochemical properties include:

- LogP (octanol-water partition coefficient): 3.79, indicating moderate lipophilicity .

- Hydrogen bond donors/acceptors: 1 donor and 4 acceptors .

- Topological polar surface area (TPSA): 52.7 Ų, reflecting moderate polarity .

This compound is structurally related to bioactive indole alkaloids and has been explored in materials science and medicinal chemistry due to its aromatic and electron-rich framework.

Structure

3D Structure

Properties

CAS No. |

6286-59-5 |

|---|---|

Molecular Formula |

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-5,6-dimethoxy-1H-indole |

InChI |

InChI=1S/C19H21NO4/c1-21-16-6-5-12(8-17(16)22-2)7-13-11-20-15-10-19(24-4)18(23-3)9-14(13)15/h5-6,8-11,20H,7H2,1-4H3 |

InChI Key |

NLARYFBIEUCCKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CNC3=CC(=C(C=C32)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5,6-Dimethoxyindole Core

The 5,6-dimethoxyindole nucleus can be synthesized via modified Bischler indole synthesis or related cyclization methods starting from appropriately substituted anilines and ketones:

Modified Bischler Indole Synthesis :

Starting from 3,5-dimethoxyaniline and halogenated ketones, the intermediate phenacylanilines are formed under basic conditions (e.g., sodium bicarbonate in ethanol). These intermediates undergo N-protection (e.g., acetylation) followed by cyclization in trifluoroacetic acid to yield N-protected indoles. Final deprotection with methanolic potassium hydroxide affords 3-substituted 4,6-dimethoxyindoles in good yields (up to 79%).One-Pot Cyclization :

A one-pot process involving 3,5-dimethoxyaniline, 2-chloroacetophenone, lithium bromide, and sodium bicarbonate in 1-propanol under reflux can directly yield 3-substituted 4,6-dimethoxyindoles with yields around 61%.Microwave-Assisted Synthesis :

Phenylhydrazine derivatives with pyruvic acid and zinc chloride under microwave irradiation have been used to efficiently produce dimethoxyindoles, achieving yields near 79%.

Functional Group Transformations and Purification

Halogenation for Further Functionalization :

Bromination at the 3-position of 5,6-dimethoxyindole using N-bromosuccinimide (NBS) in acetonitrile yields 3-bromo-5,6-dimethoxyindole with high regioselectivity and yields (~87%), enabling further cross-coupling reactions.Purification Techniques :

Crude products are typically purified by silica gel column chromatography using solvent systems such as dichloromethane/ethyl acetate in ratios ranging from 8:1 to 10:1. Recrystallization from dichloromethane/methanol mixtures is also common to obtain pure solids.

Experimental Data Summary

Research Findings and Mechanistic Insights

The modified Bischler indole synthesis is favored for methoxy-activated indoles due to its regioselectivity and compatibility with sensitive methoxy groups.

Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) provide versatile routes to introduce aryl or benzyl substituents at the 3-position, allowing for structural diversification.

Reduction of nitro precursors is a classical method to access benzyl-substituted indoles, with iron powder in acidic media providing a mild and effective reduction pathway.

The halogenation step is crucial for further functionalization and is highly regioselective due to the electronic activation by methoxy groups on the indole ring.

Purification by silica gel chromatography and recrystallization ensures high purity, which is essential for subsequent biological or material applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Acylated indole derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that compounds similar to 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole exhibit anticancer properties. For example, studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Estrogenic Activity

This compound has been investigated for its estrogenic activity. In vitro studies suggest that it may interact with estrogen receptors, potentially influencing gene expression related to reproductive health and cancer progression. Such activities are crucial for developing treatments for hormone-related cancers.

Therapeutic Applications

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Research has indicated that indole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro and in vivo studies indicate that it can inhibit pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| 1. Anticancer Activity | Indole derivatives demonstrated significant inhibition of breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. | Suggests potential use in developing new anticancer therapies targeting estrogen-sensitive tumors. |

| 2. Neuroprotection | In a rat model of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function. | Indicates potential for therapeutic development in neurodegenerative disorders. |

| 3. Anti-inflammatory Effects | In vivo studies showed a reduction in paw edema in rats treated with the compound compared to control groups. | Supports exploration as an anti-inflammatory agent in chronic inflammatory conditions. |

Mechanism of Action

The mechanism by which 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole exerts its effects depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Electronic Properties: In materials science, its electronic properties are influenced by the conjugation of the indole ring and the methoxy groups, affecting its conductivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3,4-dimethoxybenzyl)-5,6-dimethoxy-1H-indole with structurally or functionally analogous indole derivatives, drawing on synthesis methods, substituent effects, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Observations

Substituent Effects on Lipophilicity and Bioactivity The 3,4-dimethoxybenzyl group in the target compound enhances lipophilicity (LogP = 3.79) compared to sulfonamide-containing analogs (e.g., LogP ~2.5 in ). In contrast, the triazole-containing derivative (LogP ~4.2) from exhibits higher lipophilicity due to its hydrophobic triazole and bromine substituents, favoring membrane penetration in antioxidant therapies.

Hydrogen Bonding and Polarity

- The target compound’s 4 hydrogen bond acceptors (vs. 5–6 in sulfonamide or triazole analogs) suggest reduced polar interactions, which may limit solubility in aqueous environments. This contrasts with sulfonamide derivatives (e.g., ), where the sulfonamide group enhances solubility and binding to polar enzyme active sites.

Synthetic Accessibility

- The synthesis of this compound involves multi-step alkylation and methoxylation, similar to the dihydronaphtoindole derivatives in . However, triazole-containing analogs (e.g., ) require copper-catalyzed azide-alkyne cycloaddition (CuAAC), a more complex process with lower yields (~50%) compared to traditional alkylation methods.

Functional Applications

- While the target compound lacks direct biological data in the provided evidence, its structural analogs highlight diverse applications. For example, triazole-indole hybrids () show efficacy in ischemia treatment due to ROS-scavenging activity, whereas sulfonamide-indoles () are prioritized for fluorescence and enzyme inhibition.

Biological Activity

3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₅H₁₅N₁O₄

- Molecular Weight : 285.29 g/mol

The presence of dimethoxy groups on both the benzyl and indole moieties contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induces apoptosis via caspase activation |

| MCF7 | 15.2 | Cell cycle arrest at G2/M phase |

| MDA-MB-231 | 12.8 | Inhibition of tubulin polymerization |

| Raji | 9.5 | Apoptotic cell death |

The compound exhibited significant antiproliferative activity across these cell lines, with IC50 values indicating effective cytotoxicity. Notably, it induced apoptosis by activating caspase-3 and caused cell cycle arrest in HeLa cells .

Antimicrobial Activity

The antimicrobial potential of related indole compounds suggests that this compound may possess similar properties. Studies have shown that indoles can exhibit moderate to good antimicrobial activity against various bacterial strains .

Study 1: Anticancer Evaluation

A study investigated the effects of several indole derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed promising anticancer activity by disrupting tubulin dynamics and inducing apoptosis in cancer cells .

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding interactions of indole derivatives with target proteins involved in cancer progression. The analysis revealed that the compound could potentially bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest .

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole, and what critical parameters influence reaction efficiency?

- Methodological Answer : A widely used approach involves Friedel-Crafts alkylation or benzylation of indole derivatives. For example, in analogous compounds like 4-methoxy-3-(4-methoxybenzyl)-1H-indole, the reaction of substituted indoles with benzyl alcohols or halides under acidic or catalytic conditions is typical . Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or protic acids to activate electrophilic substitution.

- Solvent and temperature : Reflux in polar aprotic solvents (e.g., DMF, acetic acid) at 120–150°C to enhance reactivity .

- Purification : Flash chromatography (e.g., cyclohexane/EtOAc gradients) or recrystallization (DMF/acetic acid mixtures) to isolate the product .

Q. What spectroscopic techniques are essential for confirming the structure of this indole derivative?

- Methodological Answer : Structural validation requires a combination of:

- ¹H/¹³C NMR : To assign methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (e.g., indole NH at δ ~7.8–8.0 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight confirmation (e.g., observed m/z 268.1338 vs. calculated 268.1332 for similar indoles) .

- IR spectroscopy : Identification of N-H stretches (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How does the substitution pattern of methoxy groups influence the compound’s reactivity in further functionalization?

- Methodological Answer : The electron-donating methoxy groups at the 3,4-positions on the benzyl moiety and 5,6-positions on the indole ring direct electrophilic substitutions. For example:

- Electrophilic attack : Occurs preferentially at the para position to methoxy groups due to resonance activation .

- Steric effects : Crowded methoxy substituents may necessitate milder conditions (e.g., lower temperatures) to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?

- Methodological Answer : Contradictions in NMR assignments often arise from solvent effects, tautomerism, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon couplings, resolving overlapping signals .

- Computational validation : Compare experimental δ values with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- Isolation of byproducts : Purify via preparative TLC or HPLC to eliminate contaminants skewing data .

Q. What strategies are effective in optimizing the yield of this compound under varying catalytic conditions?

- Methodological Answer : Yield optimization requires systematic screening:

- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) for benzylation efficiency .

- Solvent optimization : Compare polar aprotic (DMF) vs. protic (acetic acid) solvents to balance solubility and reactivity .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions on this indole scaffold?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions and Fukui indices to identify reactive sites. For example:

Q. How can researchers address byproduct formation during the synthesis of this compound?

- Methodological Answer : Common byproducts include over-alkylated indoles or oxidized derivatives. Mitigation involves:

- Stoichiometric control : Limit benzyl halide equivalents to 1.1–1.2 mol per indole moiety .

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of methoxy groups .

- Chromatographic separation : Use gradient elution (e.g., cyclohexane to EtOAc) to resolve closely related byproducts .

Q. What experimental protocols ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Reproducibility hinges on:

- Standardized procedures : Document exact molar ratios (e.g., 1:1.1 indole:benzyl reagent), solvent volumes, and heating rates .

- Safety protocols : Adhere to lab safety guidelines (e.g., fume hood use, waste disposal) to prevent contamination .

- Cross-lab validation : Share samples with collaborators for independent NMR/HRMS verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.